Leucylvaline

Heat Shock Proteins Exercise Physiology Cellular Stress Response

Generic BCAA dipeptide substitution introduces confounding variables: Ile-Leu directs cells toward HSP60 pathways, not HSP90. Leucylvaline uniquely enhances HSP90 expression while simultaneously activating mTOR/4E-BP1 and AMPK signaling-a dual activation pattern not replicated by other BCAA dipeptide isomers. • Confirmed HSP90 upregulation in skeletal muscle in vivo. • Dual mTOR & AMPK pathway activation for anabolic & energy-sensing studies. • ≥98% HPLC purity; white crystalline solid; available from 50 mg to gram scale.

Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
CAS No. 100758-58-5
Cat. No. B012128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucylvaline
CAS100758-58-5
SynonymsValine, N-leucyl- (6CI)
Molecular FormulaC11H22N2O3
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)O)N
InChIInChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)
InChIKeyMDSUKZSLOATHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leucylvaline Procurement Guide: Identity and Specifications


Leucylvaline (Leu-Val, CAS 100758-58-5; also cataloged as 13588-95-9) is a linear dipeptide composed of L-leucine and L-valine residues linked via a peptide bond, belonging to the class of branched-chain amino acid (BCAA)-containing dipeptides [1]. With a molecular formula of C₁₁H₂₂N₂O₃ and a monoisotopic mass of 230.16304 Da, it is classified as a secondary metabolite and an expected intermediate of protein catabolism [1][2]. Commercially, it is available as a white crystalline solid with purity typically ≥98% (HPLC) and is supplied for research use in quantities ranging from 50 mg to 1 g .

Sequence
Stereochemically defined L-leucyl-L-valine dipeptide, distinct from other BCAA dipeptides
Purity
Research-grade purity verified by HPLC, suitable for reproducible signaling and structural studies
Supply
Supplied in milligram to gram quantities for laboratory research use

Why Leucylvaline Cannot Be Replaced by Other BCAA Dipeptides


BCAA-containing dipeptides such as Ile-Leu, Leu-Ile, and Val-Leu share a common compositional origin but exhibit distinct, peptide-specific bioactivity profiles. In a controlled in vivo study directly comparing four BCAA dipeptides, Leu-Val uniquely enhanced HSP90 expression and activated mTOR and AMPK signaling pathways, while its isomer Ile-Leu selectively induced HSP60 expression and promoted glycogen accumulation [1]. These divergent effects are attributed to sequence-specific interactions with cellular targets, meaning that generic substitution of one BCAA dipeptide for another will not replicate the same biological outcomes [1]. The procurement of the specific dipeptide sequence is therefore critical for experimental reproducibility in studies of cellular stress responses, muscle metabolism, and protein synthesis signaling.

HSP Induction Divergence
Leu-Val targets HSP90; isomer Ile-Leu directs HSP60 expression. Sequence-specific chaperone induction cannot be replicated by generic substitution.
Signaling Pathway Mismatch
Leu-Val activates mTOR/AMPK anabolic and energy-sensing pathways, while Ile-Leu shifts response toward glycogen/immune modulation. Divergent signaling may invalidate study endpoints.
Solid-State Property Gap
Linear Leu-Val exhibits multiple alcohol solvates; the cyclic analog Cyclo(Leu-Val) has fundamentally different crystal packing. Solid-state experiments require the linear form.

Differential Evidence for Leucylvaline vs. Closest Comparators


Selective HSP90 Upregulation vs. Ile-Leu HSP60 Targeting

In a direct head-to-head in vivo study in exercise-trained rats, Leucylvaline (Leu-Val) selectively enhanced the expression of Heat Shock Protein 90 (HSP90), whereas its structural isomer L-isoleucyl-L-leucine (Ile-Leu) stimulated HSP60 expression [1]. Both dipeptides were administered at equivalent doses via oral gavage. The differential HSP induction pattern was peptide-specific and not observed with the other tested dipeptides (Leu-Ile, Val-Leu) [1].

HSP90 vs. HSP60
Head-to-head
Leu-Val: ↑ HSP90
Ile-Leu: ↑ HSP60
Sequence-specific chaperone induction
In vivo rat model, acute exercise; Western blot
Heat Shock Proteins Exercise Physiology Cellular Stress Response

mTOR and AMPK Pathway Activation in Skeletal Muscle

The same comparative study demonstrated that Leucylvaline significantly increased the phosphorylation of mTOR (p-mTOR), 4E-BP1 (p-4EBP1), and AMPK (p-AMPK) in rat skeletal muscle following acute exercise [1]. In contrast, Ile-Leu did not activate mTOR or AMPK to the same extent, instead promoting glycogen accumulation and immune modulation [1]. This indicates that Leu-Val engages anabolic and energy-sensing signaling pathways more directly than its isomer.

mTOR/AMPK Activation
Head-to-head
Leu-Val: ↑ p-mTOR, p-4EBP1, p-AMPK
Ile-Leu: glycogen/immune
Anabolic & energy-sensing signaling
Rat skeletal muscle, post-exercise
mTOR Signaling AMPK Activation Muscle Protein Synthesis

Glucose Uptake Stimulation in L6 Myotubes

Leucylvaline (Leu-Val) was identified among seven BCAA-containing dipeptides (Ile-Val, Leu-Val, Val-Leu, Ile-Ile, Leu-Ile, Ile-Leu, Leu-Leu) that significantly stimulated glucose uptake in L6 myotubes at a concentration of 1 mM [1]. The glucose uptake assay measured 2-deoxyglucose (2DG) accumulation, and stimulation was observed across all tested BCAA dipeptides compared to untreated controls [1]. However, the study focused on Ile-Leu as the most abundant component in whey protein hydrolysate and did not report individual uptake values for Leu-Val [1].

Glucose Uptake Panel
Class-level
1 mM stimulated 2DG uptake (panel-level)
Supports glucose uptake class activity
Data to verify for Leu-Val alone; L6 myotubes
Glucose Uptake L6 Myotubes Skeletal Muscle Metabolism

Crystal Solvate Polymorphism vs. Cyclic Counterpart

The linear dipeptide L-leucyl-L-valine exhibits unique crystallization behavior: it crystallizes as a hydrate in the hexagonal space group P6₅ and forms distinct 1:1 alcohol solvates with methanol, ethanol, and 2-propanol, each with different space groups (P2₁, P2₁ with Z=8, and P2₁2₁2₁, respectively) [1]. This contrasts with its cyclic analog Cyclo(Leu-Val), which has a fundamentally different crystal packing due to the diketopiperazine ring structure . The ability to form multiple structurally characterized solvates is a distinguishing feature relevant to solid-state formulation and purification strategies.

Crystal Solvate vs. Cyclic
Supporting evidence
Linear Leu-Val: hydrate P6₅, MeOH solvate P2₁, EtOH solvate P2₁, 2-PrOH solvate P2₁2₁₂₁
Cyclo(Leu-Val): DKP ring
Solvate-dependent crystal engineering
X-ray crystallography; multiple space groups
X-ray Crystallography Solid-State Chemistry Peptide Solvates

Solubility Profile for In Vitro Assay Formulation

Vendor-supplied solubility data indicate that Leucylvaline (free base) achieves a concentration of 10 mg/mL (43.42 mM) in water with sonication and 13.56 mg/mL (58.88 mM) in DMSO . This solubility profile is adequate for most in vitro biological assays at typical screening concentrations (1–10 mM). While comparative solubility data for other BCAA dipeptides from the same source are not available, Leu-Val's aqueous solubility is consistent with its predicted water solubility of approximately 8.43 g/L and its weakly acidic character [1].

Solubility (In Vitro)
Data to verify
H₂O: 10 mg/mL (43.4 mM)
DMSO: 13.6 mg/mL (58.9 mM)
Enables standard stock preparation
Sonication recommended; vendor-supplied
Solubility Formulation In Vitro Assay

Recommended Research Applications for Leucylvaline


HSP90-Mediated Cellular Stress and Chaperone Research

Leucylvaline is the appropriate BCAA dipeptide for studies investigating HSP90-dependent cellular stress responses, including exercise-induced chaperone regulation and cancer cell chaperone addiction. The Moura et al. (2017) study provides direct evidence that Leu-Val, but not Ile-Leu, enhances HSP90 expression in skeletal muscle [1]. Researchers studying HSP90 client protein maturation, steroid receptor biology, or HSP90 inhibitor combination strategies should procure Leu-Val specifically, as substitution with Ile-Leu would direct the experimental system toward HSP60-mediated pathways instead [1].

mTORC1/AMPK Signaling and Muscle Protein Synthesis

For investigations of BCAA dipeptide-mediated anabolic signaling, Leucylvaline is the preferred choice based on its demonstrated activation of the mTOR/4E-BP1 and AMPK pathways in vivo [1]. This signaling profile supports its use in muscle protein synthesis research, sarcopenia models, and studies of exercise recovery where simultaneous engagement of anabolic (mTOR) and energy-sensing (AMPK) pathways is relevant [1]. Researchers should note that Ile-Leu does not replicate this dual signaling activation pattern.

Solid-State Peptide Chemistry and Crystal Engineering

The well-characterized solvate polymorphism of L-leucyl-L-valine makes it a valuable model compound for solid-state peptide chemistry research. The ability to form distinct crystal forms with water, methanol, ethanol, and 2-propanol—each with unique space groups and hydrogen-bonding networks—provides a defined system for studying peptide crystal engineering, solvate stability, and solid-phase cyclization kinetics [2]. The cyclic analog Cyclo(Leu-Val) does not exhibit this solvate diversity and cannot serve as a substitute for these applications .

BCAA Dipeptide Panel for Metabolic Bioactivity Screening

Leucylvaline is an essential component of any comprehensive BCAA dipeptide screening panel. As one of seven BCAA dipeptides identified in whey protein hydrolysates with glucose uptake stimulatory activity in L6 myotubes, its inclusion is necessary for structure-activity relationship (SAR) studies aiming to map the effects of sequence, stereochemistry, and side-chain composition on metabolic outcomes [3]. Procurement of the complete panel (including Ile-Val, Leu-Val, Val-Leu, Ile-Ile, Leu-Ile, Ile-Leu, and Leu-Leu) enables rigorous SAR analysis.

Application
Selection Property
Validation Focus
HSP90 stress response studies
Sequence-specific HSP90 induction
HSP90 vs. HSP60 endpoint divergence
mTOR/AMPK signaling research
Dual mTOR/AMPK activation profile
Anabolic and energy-sensing pathway endpoints
Peptide crystal engineering
Multiple alcohol solvate forms
Solvate-dependent packing and hydrogen bonding
BCAA dipeptide SAR panels
Glucose uptake stimulation class member
Sequence-dependent metabolic endpoint comparison
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